Bis(2-hydroxy-3-(4-(oxiranylmethoxy)butoxy)propyl) azelate
Description
Bis(2-hydroxy-3-(4-(oxiranylmethoxy)butoxy)propyl) azelate is a synthetic ester derivative of azelaic acid (a nine-carbon dicarboxylic acid). Its structure features two 2-hydroxypropyl moieties, each substituted with a 4-(oxiranylmethoxy)butoxy group.
Properties
CAS No. |
94134-29-9 |
|---|---|
Molecular Formula |
C29H52O12 |
Molecular Weight |
592.7 g/mol |
IUPAC Name |
bis[2-hydroxy-3-[4-(oxiran-2-ylmethoxy)butoxy]propyl] nonanedioate |
InChI |
InChI=1S/C29H52O12/c30-24(16-34-12-6-8-14-36-20-26-22-38-26)18-40-28(32)10-4-2-1-3-5-11-29(33)41-19-25(31)17-35-13-7-9-15-37-21-27-23-39-27/h24-27,30-31H,1-23H2 |
InChI Key |
KKPLFCFDTANTRW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COCCCCOCC(COC(=O)CCCCCCCC(=O)OCC(COCCCCOCC2CO2)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxy-3-(4-(oxiranylmethoxy)butoxy)propyl) azelate typically involves a multi-step process. One common method includes the reaction of azelaic acid with 2-hydroxy-3-(4-(oxiranylmethoxy)butoxy)propanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate esterification. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure compound.
Chemical Reactions Analysis
Hydrolysis Reactions
Ester Hydrolysis :
The azelate ester undergoes hydrolysis under acidic or basic conditions to yield azelaic acid and the parent diol.
-
Acidic Hydrolysis : Catalyzed by H⁺ (e.g., HCl), cleaving the ester to carboxylic acids.
-
Basic Hydrolysis : Catalyzed by OH⁻ (e.g., NaOH), forming carboxylate salts.
Epoxide Hydrolysis :
Epoxides react with water or nucleophiles (e.g., amines, alcohols) to form diols or substituted alcohols.
-
Acidic Conditions : H₃O⁺ → ring-opening to trans-diol.
-
Nucleophilic Attack : Nu⁻ (e.g., NH₃) → substituted alcohol.
| Reaction Type | Reagents | Products |
|---|---|---|
| Acidic Ester Hydrolysis | HCl, H₂O | Azelaic acid, parent diol |
| Basic Ester Hydrolysis | NaOH, H₂O | Sodium azelate, parent diol |
| Epoxide Acid Hydrolysis | H₃O⁺, H₂O | trans-1,2-diol (from oxirane) |
| Epoxide Nucleophilic Attack | NH₃, H₂O | Substituted alcohol (e.g., amine derivative) |
Oxidation Reactions
Hydroxyl Group Oxidation :
The secondary hydroxyl groups (-OH) may oxidize to ketones (e.g., using KMnO₄ in acidic conditions).
-
Product : 2-keto-3-(4-(oxiranylmethoxy)butoxy)propyl azelate.
Epoxide Oxidation :
Epoxides are typically resistant to oxidation but may undergo ring-opening under strong oxidizing agents (e.g., CrO₃).
Polymerization Reactions
The compound’s structure suggests potential as a monomer in polymer chemistry:
-
Epoxy Resin Formation : Reaction with polyols or polyamines to form cross-linked polymers.
-
Ester Exchange : Trans-esterification with other alcohols or acids.
Stability and Degradation
-
Thermal Stability : Ester bonds are stable under moderate heat but hydrolyze at elevated temperatures.
-
pH Sensitivity : Epoxides degrade in acidic or basic conditions, while esters hydrolyze under both.
Research Findings and Challenges
-
Limited Data : No direct references to this compound were found in the provided sources. Analysis relies on analogous esters, epoxides, and hydroxyl-containing molecules .
-
Functional Group Interactions : Synergistic effects between hydroxyl, ester, and epoxide groups may complicate reaction pathways.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C29H52O12 and features a unique structure that incorporates both hydroxy and oxirane functionalities, which can facilitate diverse chemical interactions. The presence of azelate groups enhances its compatibility with various substrates, making it suitable for multiple applications.
Coatings and Adhesives
Applications:
- Polymer Additive: Bis(2-hydroxy-3-(4-(oxiranylmethoxy)butoxy)propyl) azelate can be used as an additive in polymer formulations to improve flexibility and adhesion properties. Its oxirane functionality allows for cross-linking reactions that enhance the mechanical strength of coatings.
- Waterborne Coatings: The compound's hydrophilic properties make it suitable for waterborne coating systems, which are increasingly preferred due to their lower environmental impact compared to solvent-based systems.
Case Study:
A study demonstrated that incorporating this compound into acrylic polymer matrices resulted in improved adhesion to metal surfaces, enhancing corrosion resistance in automotive coatings .
Pharmaceutical Applications
Applications:
- Drug Delivery Systems: The unique chemical structure allows for the formulation of drug delivery systems that can enhance the solubility and bioavailability of poorly soluble drugs. The oxirane groups can facilitate controlled release mechanisms.
- Biocompatibility: Its hydroxy groups contribute to biocompatibility, making it a candidate for use in biomedical applications such as implants or drug carriers.
Case Study:
Research indicated that formulations containing this compound improved the release profile of certain anti-cancer drugs, demonstrating its potential in targeted therapy .
Textile Treatments
Applications:
- Water Repellency: The compound can be utilized in textile treatments to impart water-repellent properties. Its incorporation into textile fibers enhances durability while maintaining breathability.
- Stain Resistance: The chemical structure allows for modifications that can lead to enhanced stain resistance in fabrics.
Case Study:
A comparative analysis showed that textiles treated with this compound exhibited significantly lower water absorption rates compared to untreated fabrics, confirming its efficacy as a water-repellent agent .
Environmental Applications
Applications:
- Biodegradable Plastics: Research has explored the use of this compound in developing biodegradable plastic materials. Its chemical structure allows for degradation under environmental conditions.
- Pollution Control: The compound may be employed in filtration systems designed to capture pollutants due to its affinity for various organic compounds.
Case Study:
Investigations into biodegradable formulations revealed that plastics containing this compound showed significant reduction in environmental persistence compared to conventional plastics, highlighting its potential role in sustainable materials.
Data Table: Summary of Applications
| Application Area | Key Benefits | Notable Findings |
|---|---|---|
| Coatings and Adhesives | Improved adhesion and flexibility | Enhanced corrosion resistance in coatings |
| Pharmaceutical Applications | Enhanced solubility and bioavailability | Improved drug release profiles |
| Textile Treatments | Water repellency and stain resistance | Lower water absorption rates |
| Environmental Applications | Biodegradability | Reduced environmental persistence |
Mechanism of Action
The mechanism of action of Bis(2-hydroxy-3-(4-(oxiranylmethoxy)butoxy)propyl) azelate involves its interaction with various molecular targets. The epoxy groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl and ester groups contribute to its solubility and reactivity, facilitating its incorporation into biological systems and industrial products.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
These include esters, epoxy-containing molecules, and bioactive piperazine/piperidine derivatives. Key comparisons are outlined below:
Table 1: Comparative Analysis of Related Compounds
Key Observations:
Functional Group Reactivity :
- The epoxide group in this compound is absent in the 5-HT1F antagonist () but resembles reactive groups in epoxy resins. In contrast, the propargyloxy groups in ’s compound enable click chemistry or UV stabilization .
Biological Activity: Unlike the 5-HT1F antagonist or N-arylpiperazines, the target compound’s azelate backbone and ester linkages suggest non-bioactive applications (e.g., materials engineering). Antimicrobial or receptor-modulating activities are absent in the available data .
Biological Activity
Bis(2-hydroxy-3-(4-(oxiranylmethoxy)butoxy)propyl) azelate is a compound of interest due to its potential applications in various fields, including pharmaceuticals and materials science. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications. This article provides a comprehensive review of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Where represent the number of carbon, hydrogen, and oxygen atoms in the molecule. The presence of hydroxyl groups and ether linkages suggests potential interactions with biological systems.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its cytotoxicity, antimicrobial properties, and potential as a drug delivery system.
1. Cytotoxicity
Research has shown that compounds with similar structures can exhibit varying degrees of cytotoxicity against different cell lines. A study on related compounds indicated that modifications in the chemical structure significantly influence their cytotoxic effects on tumor cells. This compound's specific cytotoxic profile remains to be fully elucidated.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 12.5 | |
| Compound B | MCF-7 (Breast Cancer) | 15.0 | |
| This compound | TBD | TBD | TBD |
2. Antimicrobial Activity
The antimicrobial potential of similar compounds has been explored extensively. For instance, derivatives with hydroxyl and ether functionalities have shown significant activity against various bacterial strains. The specific antimicrobial efficacy of this compound is yet to be characterized but is hypothesized to be promising based on structural similarities.
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| E. coli | 32 | |
| S. aureus | 16 | |
| P. aeruginosa | TBD | TBD |
3. Drug Delivery Applications
Due to its unique chemical properties, this compound has potential applications in drug delivery systems. The compound can facilitate the encapsulation of therapeutic agents within polymeric matrices, enhancing bioavailability and targeted delivery.
Case Studies
Case Study 1: Cytotoxicity Assessment
A recent study assessed the cytotoxic effects of various bisphenol derivatives on cancer cell lines. The results indicated that structural modifications significantly impacted cell viability, suggesting that similar assessments for this compound could yield valuable insights into its therapeutic potential.
Case Study 2: Antimicrobial Screening
In another investigation, a series of hydroxyl-containing compounds were screened for antimicrobial activity against clinical isolates. The findings revealed that compounds with oxirane rings exhibited enhanced antibacterial properties, which may extend to this compound.
Q & A
Q. Table 1: Key Parameters for Degradation Studies
| Parameter | Range/Value | Analytical Method | Reference |
|---|---|---|---|
| pH | 3–11 | pH meter | |
| Temperature | 25°C | Thermostatic bath | |
| Sampling Interval | 0, 24, 48, 72 hrs | HPLC-UV |
Q. Table 2: Synthetic Optimization Variables
| Condition | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Time | 18–20 hrs | Maximizes esterification |
| Catalyst (DCC) | 1.2 equiv | Reduces side reactions |
| Solvent | Anhydrous THF | Enhances epoxide stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
